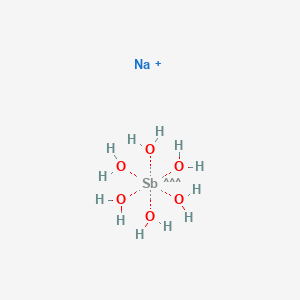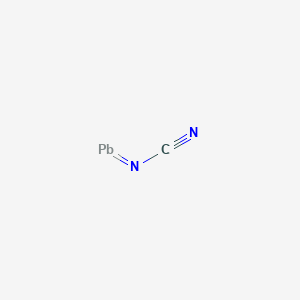
Bleicyanamid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Bleicyanamid can be synthesized through several methods. One common synthetic route involves the reaction of lead nitrate with calcium cyanamide under controlled conditions. The reaction typically occurs in an aqueous medium and requires precise temperature and pH control to ensure the formation of pure this compound . Industrial production methods often involve large-scale reactors where the reactants are continuously fed, and the product is isolated through filtration and drying processes .
Análisis De Reacciones Químicas
Bleicyanamid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. For instance, in the presence of a strong acid, this compound can decompose to form lead salts and hydrogen cyanide . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include lead oxides and cyanide derivatives .
Aplicaciones Científicas De Investigación
Bleicyanamid has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various organic transformations . In biology and medicine, this compound has been studied for its potential use in anticancer therapies due to its ability to interfere with cellular processes . Industrially, it is used as a pigment in paints and coatings, providing corrosion resistance and enhancing the durability of the materials .
Mecanismo De Acción
The mechanism of action of Bleicyanamid involves its interaction with cellular components, leading to the disruption of normal cellular functions. It primarily targets enzymes and proteins involved in metabolic pathways, inhibiting their activity and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and conditions, but they often involve the inhibition of key enzymes in the cell .
Comparación Con Compuestos Similares
Bleicyanamid can be compared with other cyanamide derivatives, such as calcium cyanamide and sodium cyanamide. While all these compounds share the cyanamide functional group, this compound is unique due to the presence of lead, which imparts specific properties such as enhanced stability and corrosion resistance . Calcium cyanamide, for example, is primarily used as a fertilizer and soil conditioner, while sodium cyanamide is used in the synthesis of pharmaceuticals and other organic compounds .
Similar Compounds
- Calcium cyanamide (CaCN2)
- Sodium cyanamide (NaCN2)
- Potassium cyanamide (KCN2)
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different metal cations present .
Propiedades
Fórmula molecular |
CN2Pb |
|---|---|
Peso molecular |
247 g/mol |
Nombre IUPAC |
cyanoiminolead |
InChI |
InChI=1S/CN2.Pb/c2-1-3; |
Clave InChI |
FIAFZPVSYUTSTM-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N=[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


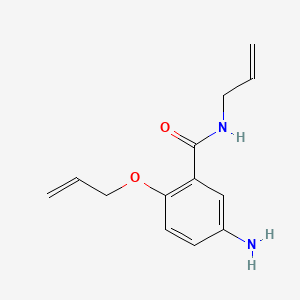
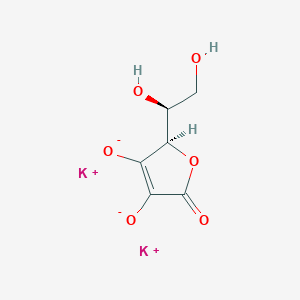

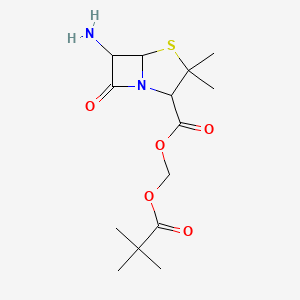
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)

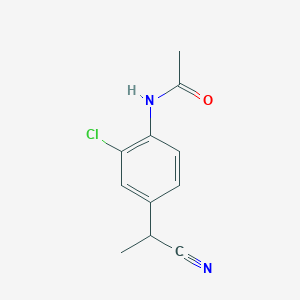
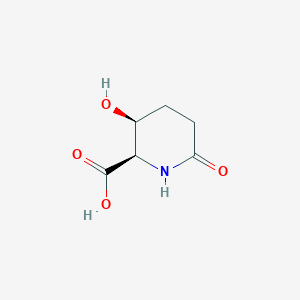
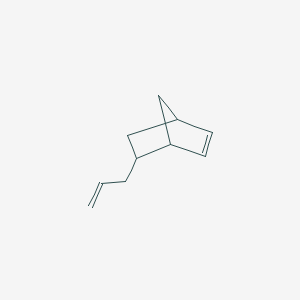
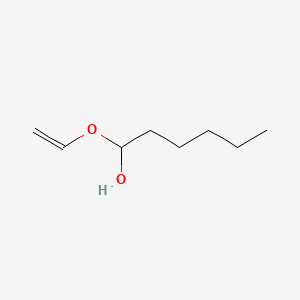
![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)

![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)
